3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrazole derivatives with 4-fluorobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The benzodioxole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The fluorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)propanamide
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
- (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H13FN4O3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H13FN4O3/c19-13-4-1-11(2-5-13)9-20-23-18(24)15-8-14(21-22-15)12-3-6-16-17(7-12)26-10-25-16/h1-9H,10H2,(H,21,22)(H,23,24)/b20-9+ |
InChI Key |
IVFBUBVFLGTTPX-AWQFTUOYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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